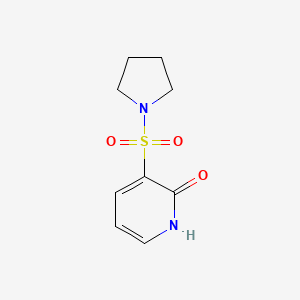

3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

3-pyrrolidin-1-ylsulfonyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c12-9-8(4-3-5-10-9)15(13,14)11-6-1-2-7-11/h3-5H,1-2,6-7H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYVSIKKARDWMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Pyridin-2-one Derivatives

A common method involves the reaction of pyridin-2-one derivatives bearing a suitable leaving group (often a halogen) at the 3-position with pyrrolidine in the presence of sulfonyl chloride reagents or sulfonyl transfer reagents. This is typically performed under reflux conditions in polar aprotic solvents such as 1,4-dioxane or dimethylformamide (DMF).

Multi-step Synthetic Routes

Some syntheses involve multi-step sequences starting with the preparation of pyridin-2-one intermediates, followed by selective halogenation or sulfonylation, and finally nucleophilic substitution with pyrrolidine.

Use of Sulfonyl Chloride Intermediates

Sulfonyl chlorides derived from pyridin-2-one can be reacted directly with pyrrolidine to form the sulfonamide bond. This method often requires careful control of reaction temperature and stoichiometry to avoid side reactions.

Detailed Reaction Conditions and Mechanisms

| Step | Reagents & Conditions | Outcome / Notes |

|---|---|---|

| 1 | Pyridin-2-one derivative with 3-halogen substituent | Precursor for nucleophilic substitution |

| 2 | Reaction with pyrrolidine in refluxing 1,4-dioxane | Nucleophilic attack on sulfonyl chloride or halogen site to form sulfonamide |

| 3 | Purification by recrystallization or chromatography | Isolated 3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one |

The nucleophilic substitution mechanism involves pyrrolidine attacking the electrophilic sulfonyl chloride or halogenated carbon, displacing the leaving group and forming the sulfonamide bond.

Reaction temperatures typically range from reflux (~100 °C) to slightly elevated temperatures depending on solvent and substrate stability.

Representative Synthetic Example

Synthesis of 6-(pyrrolidin-1-ylsulfonyl)-1H-pyridin-2-one : Treatment of a sulfonyl chloride derivative with pyrrolidine in refluxing 1,4-dioxane yields the target sulfonamide.

Yield and Purity : Yields in reported syntheses range from moderate to high (60–90%), with purity confirmed by NMR and IR spectroscopy.

Analytical Characterization Supporting Preparation

Nuclear Magnetic Resonance (NMR) : Proton and carbon NMR confirm the presence of the pyrrolidine ring and sulfonyl linkage, with characteristic chemical shifts for CH2 groups adjacent to nitrogen and sulfonyl functionalities.

Infrared Spectroscopy (IR) : Displays characteristic sulfonyl (SO2) stretching vibrations around 1330 and 1160 cm⁻¹, and carbonyl (C=O) stretching near 1700 cm⁻¹.

Mass Spectrometry (MS) : Confirms molecular weight (~228 g/mol) consistent with this compound.

Summary Table of Preparation Methods

| Method Type | Key Reagents | Solvent | Temperature | Yield Range | Notes |

|---|---|---|---|---|---|

| Direct sulfonylation | Pyridin-2-one sulfonyl chloride + pyrrolidine | 1,4-dioxane | Reflux (~100 °C) | 70–90% | Straightforward, commonly used |

| Halogenation + substitution | 3-halopyridin-2-one + pyrrolidine + sulfonylating agent | DMF or dioxane | 80–110 °C | 60–85% | Multi-step, allows functional group tolerance |

| Multi-step coupling | Pyridin-2-one derivatives + sulfonyl chlorides + pyrrolidine | Various | Variable | 50–80% | Enables structural modifications |

Research Findings and Optimization Notes

The choice of solvent and temperature significantly affects the reaction rate and yield. Polar aprotic solvents like DMF and 1,4-dioxane facilitate nucleophilic substitution reactions involving sulfonyl chlorides.

Reflux conditions are generally necessary to achieve complete conversion, but prolonged heating should be avoided to prevent decomposition.

Purification typically involves recrystallization from ethanol or chromatographic methods to isolate the pure sulfonamide compound.

Spectroscopic data consistently support the successful formation of the sulfonamide bond and retention of the pyridin-2-one core.

Chemical Reactions Analysis

Types of Reactions

3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the sulfonyl group or the pyridine ring.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine ring or the sulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds (Grignard reagents) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one serves as an important intermediate for creating more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution:

| Reaction Type | Description |

|---|---|

| Oxidation | Can introduce additional functional groups using oxidizing agents like potassium permanganate. |

| Reduction | Modifies the sulfonyl group or pyridine ring using reducing agents like lithium aluminum hydride. |

| Substitution | Nucleophilic or electrophilic substitution can occur at the pyridine ring. |

Biology

Research has indicated that this compound may exhibit bioactive properties. Studies have focused on its potential role as an enzyme inhibitor and its interactions with biological targets:

- Mechanism of Action: It may inhibit specific enzymes or receptors, leading to various biological effects.

Case studies have shown its effectiveness in assays that test anti-inflammatory and anticancer activities. For instance, preliminary results indicated a significant reduction in inflammatory markers in treated cell lines.

Medicine

The medicinal properties of this compound are being explored for therapeutic applications:

| Therapeutic Area | Potential Effects |

|---|---|

| Anti-inflammatory | Reduces inflammation in vitro and in vivo models. |

| Anticancer | Shows promise in inhibiting cancer cell proliferation in laboratory studies. |

Research is ongoing to better understand its pharmacodynamics and pharmacokinetics to evaluate its suitability for clinical applications.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for creating specialty chemicals used in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

3-Substituted Derivatives

- Target Compound: The pyrrolidine sulfonyl group at position 3 is a bulky, polar substituent. Sulfonamides are known to improve target binding via hydrogen bonding and modulate physicochemical properties .

- 3-(1H-Benzo[d]imidazol-2-yl) Derivatives : Substitution with a benzoimidazole ring (e.g., in IGF-1R inhibitors) enhances enzyme potency. Adding amine-containing side chains at the 4-position further improves activity, as seen in . This suggests that steric and electronic modifications adjacent to the core can fine-tune receptor interactions .

- 3-Acetyl Derivatives : 3-Acetylpyridin-2(1H)-one (CAS: 62838-65-7) lacks the sulfonyl group but retains a ketone at position 3. The acetyl group’s lower polarity may reduce solubility compared to sulfonamides, limiting its therapeutic utility .

5-Substituted Derivatives

- 5-(Piperazine-1-carbonyl) Derivatives : Compounds like 1o and 1q () exhibit improved ADMET profiles and oral bioavailability. The piperazine carbonyl group at position 5 balances solubility and metabolic stability, enabling antitumor efficacy (T/C values: 29–54%) .

- 5-Phenylamino Derivatives: Anti-allodynic agents (e.g., compound 73 in ) feature a phenylamino group at position 5, which mimics ATP’s adenine interactions in kinase binding pockets. This highlights the scaffold’s versatility in targeting diverse proteins .

ADMET Profiles

- Sulfonamide-containing derivatives generally exhibit better solubility than halogenated analogs (e.g., 3-(4-bromophenyl)pyridin-2(1H)-one, ), which may suffer from higher lipophilicity and poor bioavailability .

- Piperazine derivatives () show reduced P-gp substrate liability compared to pyrrolidine sulfonyl analogs, suggesting that nitrogen positioning impacts efflux pump interactions .

Therapeutic Potential

Biological Activity

3-(Pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one is a heterocyclic compound that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article explores its biological activity, focusing on its inhibitory effects on fibroblast growth factor receptors (FGFRs) and other relevant biological pathways.

Chemical Structure and Synthesis

The compound is characterized by the following molecular formula: CHNOS. Its synthesis typically involves the reaction of pyridine-2(1H)-one with pyrrolidine and a sulfonyl chloride under controlled conditions, often utilizing solvents such as dichloromethane or acetonitrile to facilitate the reaction. The general synthetic route can be summarized as follows:

Inhibition of FGFRs

One of the primary biological activities of this compound is its role as a potent inhibitor of FGFR isoforms. FGFRs are implicated in various cancers, including breast, lung, prostate, bladder, and liver cancers. Targeting FGFRs is considered a promising strategy for cancer therapy due to their involvement in cell proliferation, migration, angiogenesis, and resistance to conventional therapies.

Research Findings:

- IC50 Values: The compound exhibited significant inhibitory activity against FGFR isoforms with IC50 values of 7 nM (FGFR1), 9 nM (FGFR2), 25 nM (FGFR3), and 712 nM (FGFR4) .

- Cell Proliferation: In vitro studies using breast cancer 4T1 cell lines demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis .

- Migration and Invasion: Furthermore, the compound notably reduced migration and invasion capabilities of cancer cells, suggesting its potential as a lead compound for further optimization in cancer therapy .

Case Study 1: In Vitro Efficacy Against Breast Cancer Cells

In a controlled laboratory setting, this compound was tested on breast cancer cell lines to assess its efficacy. The study revealed:

- Proliferation Inhibition: A marked decrease in cell viability was observed at concentrations correlating with the IC50 values.

- Apoptotic Induction: Flow cytometry assays confirmed an increase in apoptotic cells when treated with the compound.

Case Study 2: Structural Optimization and Derivative Development

The unique structure of this compound has led to the development of various derivatives aimed at enhancing potency and selectivity against FGFRs. These derivatives were synthesized to explore modifications that could improve pharmacokinetic properties.

Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| FGFR Inhibition | Potent inhibitor with low IC50 values against FGFR isoforms | |

| Anti-cancer Effects | Significant reduction in proliferation, migration, and invasion in breast cancer cells | |

| Structural Versatility | Serves as a precursor for synthesizing more complex therapeutic agents |

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one?

- Methodological Answer: The synthesis typically involves nucleophilic substitution between pyrrolidine sulfonyl chloride and pyridin-2(1H)-one derivatives. Key steps include activating the pyridinone ring with a leaving group (e.g., halogen) and optimizing reaction conditions (e.g., base, solvent). Purification is achieved via column chromatography or recrystallization, with final characterization using NMR and mass spectrometry .

Q. How is the compound characterized for structural confirmation?

- Methodological Answer: Structural confirmation requires a combination of techniques:

- 1H/13C NMR to verify proton and carbon environments.

- FTIR to identify functional groups (e.g., sulfonyl, carbonyl).

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography for absolute stereochemical determination in cases of chiral centers .

Q. What are the primary biochemical targets of this compound?

- Methodological Answer: Target identification involves:

- Enzyme inhibition assays (e.g., DPP-4, IGF-1R) using fluorogenic substrates to measure IC50 values.

- Kinase profiling panels to assess selectivity against off-target enzymes.

- Cellular models (e.g., glucose uptake assays in diabetic cell lines) to validate metabolic effects .

Advanced Research Questions

Q. What strategies address the low aqueous solubility of this compound in in vitro assays?

- Methodological Answer:

- Co-solvent systems : Use DMSO (<1% v/v) with gradual dilution into aqueous buffers to minimize precipitation.

- Structural derivatization : Introduce hydrophilic groups (e.g., hydroxyl, amine) at non-critical positions while maintaining target affinity.

- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes to enhance bioavailability .

Q. How do structural modifications at the pyridinone ring affect target selectivity and potency?

- Methodological Answer:

- Structure-Activity Relationship (SAR) studies : Systematic substitution at the 4-position (e.g., trifluoromethyl, amine chains) followed by enzyme inhibition assays.

- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding interactions with target active sites (e.g., IGF-1R kinase domain).

- Crystallography : Co-crystal structures with target enzymes to visualize binding modes .

Q. How can researchers resolve discrepancies in reported IC50 values across studies?

- Methodological Answer:

- Standardize assay conditions : Control pH (7.4), temperature (37°C), and ATP concentration (for kinase assays).

- Orthogonal validation : Use surface plasmon resonance (SPR) to measure binding kinetics or isothermal titration calorimetry (ITC) to quantify thermodynamic parameters.

- Metabolite profiling : LC-MS/MS to rule out compound degradation during assays .

Q. What in vivo models are appropriate for evaluating therapeutic potential in metabolic disorders?

- Methodological Answer:

- Rodent models : High-fat diet-induced diabetic mice for glucose tolerance tests.

- Pharmacokinetic (PK) studies : Measure plasma half-life, tissue distribution, and metabolite formation via LC-MS/MS.

- Toxicology screens : Assess liver/kidney function markers (e.g., ALT, creatinine) after chronic dosing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.